molecular formula C19H27N3O3 B14773156 Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate

Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14773156
M. Wt: 345.4 g/mol
InChI Key: YIFNTHKOAWQHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(perfluorooctyl)aniline with phenyl chlorothioformate, followed by phenol substitution by (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, and subsequent Boc removal . This method ensures high enantioselectivity and diastereoselectivity.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of metal-free, additive-free, and base-free direct amidation of esters using water as a green solvent has been reported as an efficient and sustainable approach . This method emphasizes eco-friendly characteristics and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a chiral catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds . In medicine, it has potential applications in drug development due to its unique structural features and biological activity. In industry, it is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as pyrrolidine-based chiral quaternary alkylammonium ionic liquids . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate lies in its combination of a benzyl group, a pyrrolidine ring, and an amide linkage, which imparts distinct chemical and biological properties.

List of Similar Compounds:

This detailed article provides a comprehensive overview of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)22(17-7-8-17)12-16-9-10-21(11-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3

InChI Key

YIFNTHKOAWQHBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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